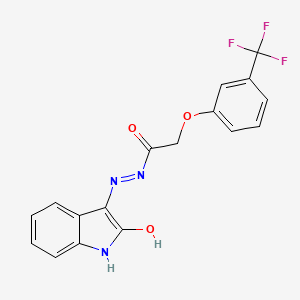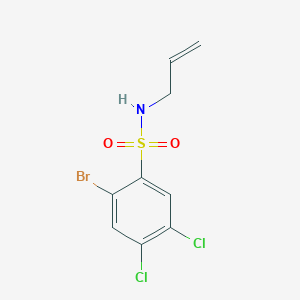
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea, also known as DMF-TU, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. DMF-TU is a urea derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea has been studied for its potential applications in the field of medicine, specifically in the treatment of cancer and inflammatory diseases. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models, indicating its potential as a therapeutic agent.
Wirkmechanismus
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea exerts its anti-inflammatory and anti-cancer effects through the inhibition of a specific enzyme called phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells, which is important for many physiological processes. This compound inhibits PDE4, leading to an increase in cAMP levels and subsequent reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and cancer cell growth, as well as improve cognitive function. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. This compound also has a well-defined mechanism of action, making it a useful tool for studying the role of PDE4 in various physiological processes. However, this compound has some limitations, including its relatively low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the field of medicine.
In conclusion, this compound is a promising compound with potential applications in the treatment of cancer and inflammatory diseases. Its synthesis method has been optimized to yield high purity this compound, and its mechanism of action and physiological effects have been studied in detail. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of new derivatives and investigation of its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea can be synthesized using a specific method that involves the reaction of 2,5-dimethylfuran-3-carboxaldehyde with thiophen-2-ylmethylamine in the presence of a catalyst. The resulting product is then treated with hydroxylamine hydrochloride and triethylamine to yield this compound. This synthesis method has been optimized to yield high purity this compound, which is essential for its use in scientific research applications.
Eigenschaften
IUPAC Name |
1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-9-6-12(10(2)19-9)13(17)8-16-14(18)15-7-11-4-3-5-20-11/h3-6,13,17H,7-8H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXIXVIJLGMLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)NCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(4-ethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2922673.png)

![N-[4-(Aminomethyl)cyclohexyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B2922678.png)


![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2922683.png)
![3-methyl-5-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2922684.png)

![2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B2922689.png)
